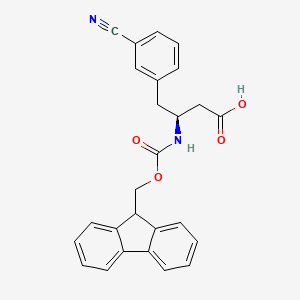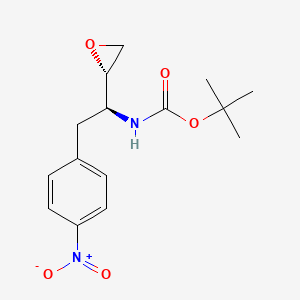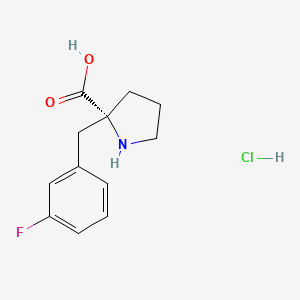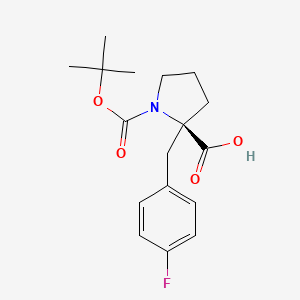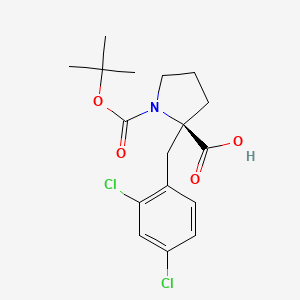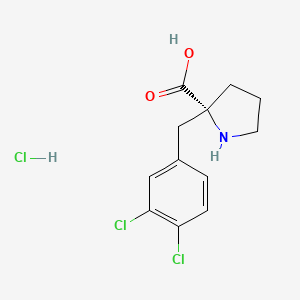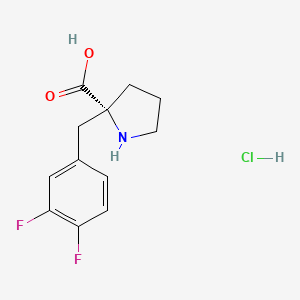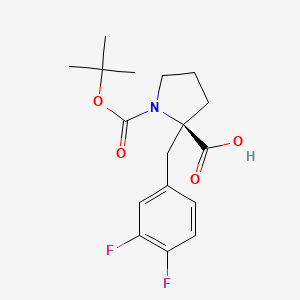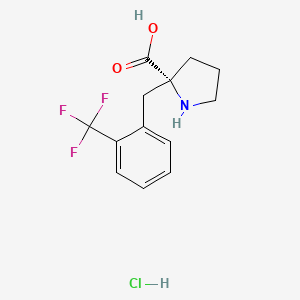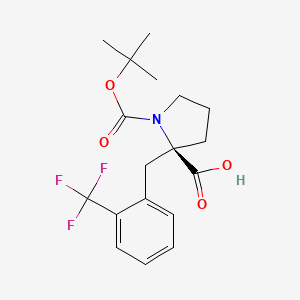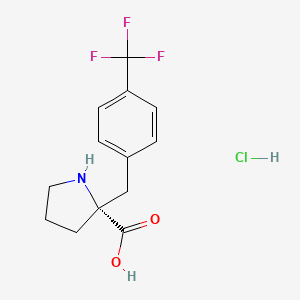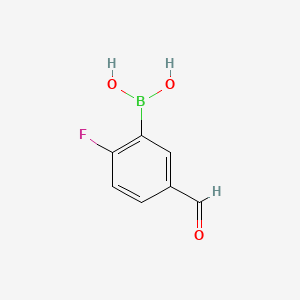
2-フルオロ-5-ホルミルフェニルボロン酸
概要
説明
2-Fluoro-5-formylphenylboronic acid is an organoboron compound with the molecular formula C7H6BFO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluorine atom at the 2-position and a formyl group at the 5-position.
科学的研究の応用
2-Fluoro-5-formylphenylboronic acid has a wide range of applications in scientific research:
生化学分析
Biochemical Properties
2-Fluoro-5-formylphenylboronic acid plays a crucial role in various biochemical reactions, particularly in the Suzuki-Miyaura coupling, a widely-used method for forming carbon-carbon bonds. This compound interacts with palladium catalysts to facilitate the transmetalation process, which is essential for the coupling reaction . Additionally, the presence of the fluorine atom influences the compound’s electronic properties, making it a valuable reagent in organic synthesis .
Cellular Effects
2-Fluoro-5-formylphenylboronic acid has been shown to affect various cellular processes. It can influence cell signaling pathways and gene expression by interacting with specific enzymes and proteins. For instance, some formylphenylboronic acids have demonstrated antimicrobial activity, which is believed to be related to their ability to form cyclic isomers in solution . This interaction can disrupt cellular metabolism and inhibit the growth of microorganisms.
Molecular Mechanism
At the molecular level, 2-Fluoro-5-formylphenylboronic acid exerts its effects through several mechanisms. It can bind to enzymes and proteins, altering their activity. For example, the compound’s boronic acid group can form reversible covalent bonds with serine residues in enzymes, leading to enzyme inhibition . Additionally, the fluorine atom’s electron-withdrawing properties can enhance the compound’s reactivity, facilitating its interaction with biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-5-formylphenylboronic acid can change over time. The compound is relatively stable, but it can undergo degradation under certain conditions. For instance, it may isomerize to form cyclic structures, which can affect its reactivity and interactions with biomolecules . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro experiments.
Dosage Effects in Animal Models
The effects of 2-Fluoro-5-formylphenylboronic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial activity. At higher doses, it can cause toxic or adverse effects, including disruption of cellular metabolism and enzyme inhibition . These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
2-Fluoro-5-formylphenylboronic acid is involved in several metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s boronic acid group can participate in reactions with diols and other biomolecules, affecting their function and stability . Additionally, the fluorine atom can modulate the compound’s reactivity, impacting its role in metabolic processes .
Transport and Distribution
Within cells and tissues, 2-Fluoro-5-formylphenylboronic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes . The compound’s localization and accumulation can be influenced by its chemical properties, such as solubility and affinity for specific biomolecules .
Subcellular Localization
The subcellular localization of 2-Fluoro-5-formylphenylboronic acid can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with enzymes in the cytoplasm or nucleus can influence cellular processes such as gene expression and signal transduction .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-formylphenylboronic acid typically involves the borylation of a fluorinated aromatic compound. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated aromatic compound with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of 2-Fluoro-5-formylphenylboronic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
化学反応の分析
Types of Reactions: 2-Fluoro-5-formylphenylboronic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: 2-Fluoro-5-carboxyphenylboronic acid.
Reduction: 2-Fluoro-5-hydroxymethylphenylboronic acid.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used.
作用機序
The mechanism of action of 2-Fluoro-5-formylphenylboronic acid is largely dependent on its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the development of sensors and drug molecules. The boronic acid group interacts with the target molecules, forming stable complexes that can be detected or utilized in further chemical reactions .
類似化合物との比較
- 2-Fluorophenylboronic acid
- 3-Fluorophenylboronic acid
- 4-Fluorophenylboronic acid
- 2,4-Difluorophenylboronic acid
- 2,5-Difluorophenylboronic acid
Comparison: 2-Fluoro-5-formylphenylboronic acid is unique due to the presence of both a fluorine atom and a formyl group on the phenyl ring. This combination imparts distinct electronic and steric properties, making it more reactive in certain chemical reactions compared to its analogs. The formyl group also provides additional functionality, allowing for further derivatization and application in complex synthetic pathways .
特性
IUPAC Name |
(2-fluoro-5-formylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BFO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-4,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSWYWCEKCVQEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C=O)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376834 | |
| Record name | 2-Fluoro-5-formylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352534-79-3 | |
| Record name | 2-Fluoro-5-formylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 352534-79-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


